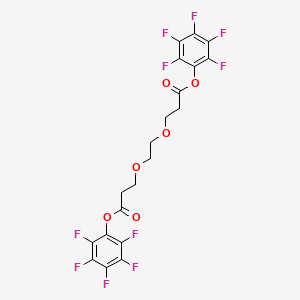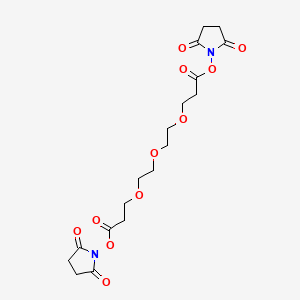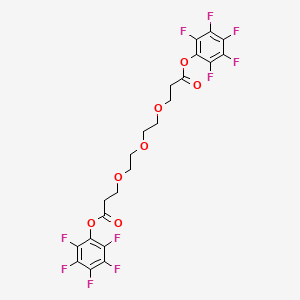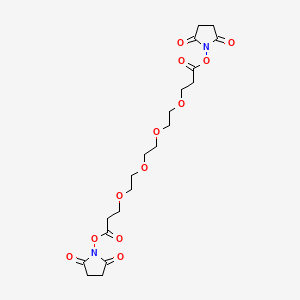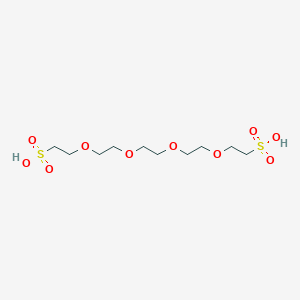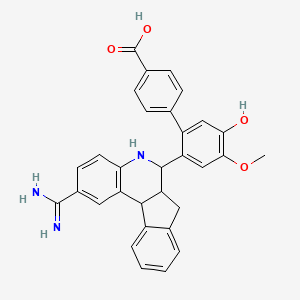
BMS-593214
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-593214 is a selective active site-directed factor VIIa inhibitor and a non-competitive inhibitor of the VIIa-activated substrate, FX. It exhibits antithrombotic and antihemorrhagic activity, making it a valuable compound in the study of thrombosis and related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-593214 involves a combination of library synthesis and rational design. A key step in its synthesis is the Povarov annulation, which required significant optimization to achieve an efficient gram-scale synthesis of the active enantiomer . The reaction conditions for the Povarov annulation include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows the optimized synthetic route developed during its discovery phase. The process involves large-scale reactions under controlled conditions to maintain the quality and consistency of the compound. The production is carried out in specialized facilities equipped to handle the complex synthesis and purification processes required for this compound .
Chemical Reactions Analysis
Types of Reactions
BMS-593214 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Substitution reactions are used to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can be used for further studies and applications .
Scientific Research Applications
BMS-593214 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of factor VIIa and its interactions with other molecules.
Biology: Investigated for its role in blood coagulation and its potential therapeutic applications in preventing thrombosis.
Medicine: Explored as a potential treatment for conditions related to excessive blood clotting, such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the development of new anticoagulant drugs and in research related to blood coagulation pathways
Mechanism of Action
BMS-593214 exerts its effects by directly inhibiting the active site of factor VIIa. It acts as a competitive inhibitor in the hydrolysis of a tripeptide substrate and as a non-competitive inhibitor in the activation of the physiological substrate FX by tissue factor/VIIa. This inhibition prevents the generation of thrombin, which is crucial for blood coagulation .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct factor Xa inhibitor used for the prevention and treatment of venous thromboembolism.
Rivaroxaban: Another factor Xa inhibitor with similar applications to Apixaban.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Argatroban: A direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Uniqueness of BMS-593214
This compound is unique due to its selective inhibition of factor VIIa, which plays a primary role in the initiation of blood coagulation. This selectivity allows for targeted inhibition of the coagulation pathway, reducing the risk of bleeding complications compared to other anticoagulants that inhibit multiple factors .
Properties
CAS No. |
1004551-40-9 |
|---|---|
Molecular Formula |
C31H27N3O4 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
4-[2-[(6R,6aR,11bR)-2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl]-5-hydroxy-4-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37)/t24-,28-,29+/m1/s1 |
InChI Key |
UZOHOGNUODEPEP-USOMCTOXSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |
Isomeric SMILES |
COC1=C(C=C(C(=C1)[C@H]2[C@@H]3CC4=CC=CC=C4[C@@H]3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS593214; BMS 593214; BMS-593214. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


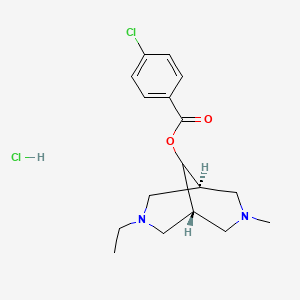
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
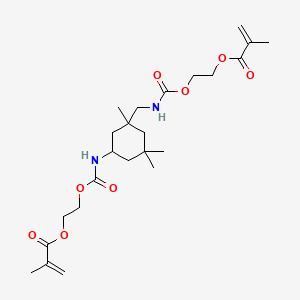
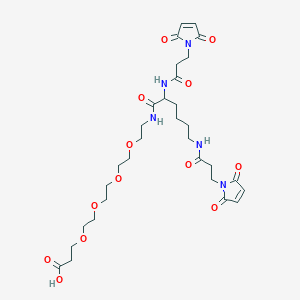
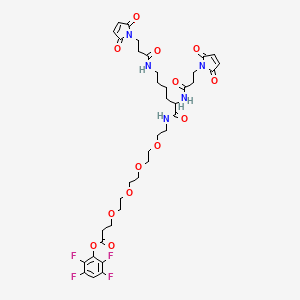
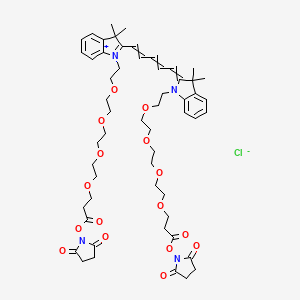
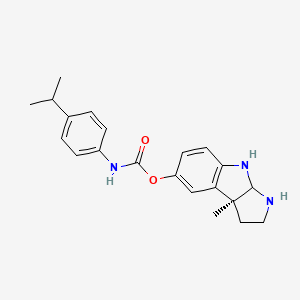
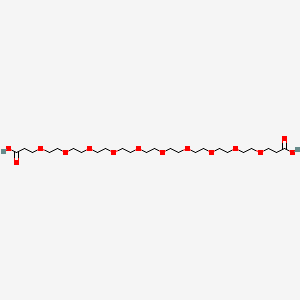
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
